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Compound of Interest

Compound Name: (R)-NVS-ZP7-4

Cat. No.: B13444334 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(R)-NVS-ZP7-4 is a novel chemical agent that targets the zinc transporter ZIP7 (also known as

SLC39A7), which is responsible for the release of zinc from the endoplasmic reticulum (ER)

into the cytoplasm.[1] Dysregulation of zinc homeostasis is implicated in various diseases,

including cancer.[1] In hepatocellular carcinoma (HCC), aberrant expression and activation of

ZIP7 have been observed.[1] This document provides detailed application notes and protocols

for studying the effects of (R)-NVS-ZP7-4 in HCC models, based on preclinical research. The

compound has been shown to inhibit HCC tumorigenesis both in vitro and in vivo by targeting

the PI3K/AKT signaling pathway.[1]

Mechanism of Action
(R)-NVS-ZP7-4 functions as an inhibitor of ZIP7, a zinc transporter anchored in the ER/Golgi

apparatus.[1][2][3] By blocking ZIP7, the compound prevents the surge of zinc from the ER into

the cytoplasm, leading to zinc accumulation in the ER.[1][3] This disruption of zinc homeostasis

induces ER stress and inhibits key oncogenic signaling pathways.[2][4] In hepatocellular

carcinoma, the anti-tumor effects of (R)-NVS-ZP7-4 are mediated through the inhibition of the

phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1]
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Caption: Mechanism of (R)-NVS-ZP7-4 in HCC.
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In Vitro Efficacy
The in vitro effects of (R)-NVS-ZP7-4 were evaluated in the human HCC cell lines HCCLM3

and Huh7.[1]

Table 1: Inhibition of Cell Viability

Cell Line 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)

HCCLM3 1.45 1.13 0.89

Huh7 1.29 0.95 0.76

Data derived from cell viability assays after treatment with (R)-NVS-ZP7-4.

Table 2: Induction of Apoptosis (48h treatment)

Cell Line Concentration (µM) Apoptosis Rate (%)

HCCLM3 0 (Control) 4.1

0.5 13.2

1.0 25.6

Huh7 0 (Control) 5.3

0.5 15.8

1.0 29.7

Apoptosis measured by flow cytometry.

Table 3: Cell Cycle Arrest (48h treatment)
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Cell Line
Concentration
(µM)

G0/G1 Phase
(%)

S Phase (%)
G2/M Phase
(%)

HCCLM3 0 (Control) 55.3 28.9 15.8

0.5 65.1 20.2 14.7

1.0 72.4 15.3 12.3

Huh7 0 (Control) 60.1 25.4 14.5

0.5 68.9 18.7 12.4

1.0 75.3 13.1 11.6

(R)-NVS-ZP7-4 treatment resulted in a dose-dependent decrease in the proportion of cells in

the G2 and S phases.[5]

Table 4: Inhibition of Cell Migration and Invasion (24h treatment)
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Cell Line Assay Concentration (µM)
Relative Cell
Number (%)

HCCLM3 Migration 0 (Control) 100

0.5 ~55

1.0 ~25

Invasion 0 (Control) 100

0.5 ~50

1.0 ~20

Huh7 Migration 0 (Control) 100

0.5 ~60

1.0 ~30

Invasion 0 (Control) 100

0.5 ~55

1.0 ~25

Data estimated from published graphical representations showing treatment with 0, 0.5, and 1

µM of NVS-ZP7-4 for 24 hours.[6]

In Vivo Efficacy
The in vivo anti-tumor effect of (R)-NVS-ZP7-4 was demonstrated in a nude mouse xenograft

model using HCCLM3 cells.[1]

Table 5: In Vivo Tumor Growth Inhibition

Treatment Group Average Tumor Weight (g)

Control (Vehicle) ~1.2

(R)-NVS-ZP7-4 (2 mg/kg) ~0.5
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Data represents endpoint measurements after 21 days of treatment.

Experimental Protocols
Cell Culture

Cell Lines: Human hepatocellular carcinoma cell lines HCCLM3 and Huh7.[1]

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% penicillin/streptomycin.[7]

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

Cell Viability Assay (CCK-8)
Seed HCC cells (e.g., HCCLM3, Huh7) into 96-well plates at a density of 5,000 cells/well and

allow them to adhere overnight.

Treat the cells with a serial dilution of (R)-NVS-ZP7-4 (e.g., 0, 0.5, 1, 2, 4, 8 µM) and a

vehicle control (DMSO).

Incubate the plates for 24, 48, and 72 hours.

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Incubate for 1-2 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀

values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)
Seed cells in 6-well plates and grow to ~70% confluency.

Treat cells with (R)-NVS-ZP7-4 (e.g., 0, 0.5, 1.0 µM) for 48 hours.

Harvest cells, including any floating cells from the supernatant, by trypsinization.
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Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour. Quantify early (Annexin V+/PI-), late

(Annexin V+/PI+), and total apoptotic cells.

Cell Cycle Analysis
Plate cells in 6-well plates and treat with (R)-NVS-ZP7-4 (e.g., 0, 0.5, 1.0 µM) for 48 hours.

Harvest and wash cells with PBS.

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

Wash the cells with PBS to remove ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase

A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in

G0/G1, S, and G2/M phases.

Transwell Migration and Invasion Assays
Migration Assay:
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Place 8 µm pore size Transwell inserts into a 24-well plate.

Add 600 µL of DMEM with 10% FBS to the lower chamber.

Resuspend HCC cells in serum-free DMEM containing different concentrations of (R)-
NVS-ZP7-4 (e.g., 0, 0.5, 1.0 µM).

Add 200 µL of the cell suspension (5 x 10⁴ cells) to the upper chamber.

Invasion Assay:

Follow the same procedure as the migration assay, but first coat the Transwell inserts with

Matrigel and allow it to solidify.

Incubation and Staining:

Incubate the plate for 24 hours at 37°C.

Remove the non-migrated/invaded cells from the top surface of the insert with a cotton

swab.

Fix the cells on the bottom surface of the membrane with methanol.

Stain the cells with 0.1% crystal violet.

Count the stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model
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Start:
Nude Mice (4-6 weeks old)

Day 0:
Subcutaneous injection of

1x10^6 HCCLM3 cells

Tumor Growth Monitoring:
Allow tumors to reach

~100 mm³

Randomization:
Divide mice into two groups

(n=~5 per group)

Control Group:
Intraperitoneal injection

of Vehicle

Treatment Group:
Intraperitoneal injection of
(R)-NVS-ZP7-4 (2 mg/kg)

Administer treatment daily
for 21 days

Measure tumor volume
every 3 days

Day 21:
Sacrifice mice

Excise tumors,
weigh, and perform

IHC/Western Blot analysis

End of Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13444334?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10362011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10362011/
https://www.researchgate.net/publication/330367609_Discovery_of_a_ZIP7_inhibitor_from_a_Notch_pathway_screen
https://oak.novartis.com/36953/
https://oak.novartis.com/36953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7251565/
https://www.researchgate.net/figure/The-effect-of-NVS-ZP7-4-on-the-cell-cycle-of-HCC-cells-A-NVS-ZP7-4-treatment-induced-a_fig4_372512322
https://www.researchgate.net/figure/The-effect-of-NVS-ZP7-4-on-HCC-cell-migration-and-invasion-Representative-images-A-and_fig5_372512322
https://pmc.ncbi.nlm.nih.gov/articles/PMC6858884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6858884/
https://www.benchchem.com/product/b13444334#r-nvs-zp7-4-in-hepatocellular-carcinoma-models
https://www.benchchem.com/product/b13444334#r-nvs-zp7-4-in-hepatocellular-carcinoma-models
https://www.benchchem.com/product/b13444334#r-nvs-zp7-4-in-hepatocellular-carcinoma-models
https://www.benchchem.com/product/b13444334#r-nvs-zp7-4-in-hepatocellular-carcinoma-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13444334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13444334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13444334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

